5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one
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Description
“5-Benzyl-1-((2,5-dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one” is a chemical compound with the molecular formula C18H18N2O3S2 and a molecular weight of 374.48 . It is a complex organic compound that contains several functional groups and rings in its structure .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes the molecule versatile and capable of participating in a variety of chemical reactions .Scientific Research Applications
- Researchers have synthesized N-acylated 2-amino-5-benzyl-1,3-thiazoles, which include this compound, and screened them for anticancer activity using the MTT assay . The thiazole moiety’s aromaticity and reactive positions may contribute to its potential as an anticancer agent.
Anticancer Activity
properties
IUPAC Name |
5-benzyl-1-(2,5-dimethylphenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)16(10-12)25(22,23)20-15(17(21)19-18(20)24)11-14-6-4-3-5-7-14/h3-10,15H,11H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXWRSTWPPDDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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